molecular formula C29H25ClN4O2S B11087433 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B11087433
M. Wt: 529.1 g/mol
InChI Key: WXMUBMADGYPWPO-UHFFFAOYSA-N
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Description

This complex-sounding compound belongs to the class of dihydropyridines , which are organic molecules characterized by a pyridine ring with two hydrogen atoms reduced to form a dihydropyridine ring. Specifically, our compound features a 1,4-dihydropyridine core with additional functional groups attached.

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route is through the condensation of an aldehyde (such as benzaldehyde) with a ketone (such as acetone) in the presence of thiourea . This reaction forms the dihydropyridine ring, and subsequent functionalization leads to the desired compound.

Reaction Conditions: The specific reaction conditions may vary, but typically involve refluxing the reactants in an appropriate solvent (e.g., ethanol or acetonitrile) with a catalytic amount of acid (e.g., sulfuric acid). The reaction is followed by purification steps to isolate the product.

Industrial Production: While not widely used industrially, this compound can be synthesized on a laboratory scale. Its industrial production remains limited due to its complex structure and lack of widespread applications.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidation states.

    Reduction: Reduction of the cyano group (CN) could yield an amine or other functional groups.

    Substitution: The chlorine atom may be substituted with other groups.

Common Reagents and Conditions:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions using appropriate nucleophiles.

Major Products: The major products depend on the specific reaction conditions and functional groups present. Potential products include derivatives with modified substituents or altered oxidation states.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Catalysis: It may serve as a ligand in transition metal-catalyzed reactions.

Biology and Medicine:

    Calcium Channel Blocker: Dihydropyridines, including this compound, exhibit calcium channel-blocking activity, making them relevant in cardiovascular research.

    Anticancer Activity: Some studies suggest potential anticancer effects, although further research is needed.

Industry:

    Limited Applications: Due to its complex structure, industrial applications remain limited.

Mechanism of Action

The compound likely exerts its effects through calcium channel blockade, impacting cellular calcium influx. This mechanism is relevant in cardiovascular and neurological contexts.

Comparison with Similar Compounds

While unique in its structure, this compound shares similarities with other dihydropyridines, such as amlodipine and nifedipine .

Properties

Molecular Formula

C29H25ClN4O2S

Molecular Weight

529.1 g/mol

IUPAC Name

6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C29H25ClN4O2S/c1-18-13-14-22(15-24(18)30)33-25(35)17-37-29-23(16-31)27(20-9-5-3-6-10-20)26(19(2)32-29)28(36)34-21-11-7-4-8-12-21/h3-15,27,32H,17H2,1-2H3,(H,33,35)(H,34,36)

InChI Key

WXMUBMADGYPWPO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3)C4=CC=CC=C4)C#N)Cl

Origin of Product

United States

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